molecular formula C24H30N2O3 B11261234 4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B11261234
M. Wt: 394.5 g/mol
InChI Key: PUKGEEGFGRHLAT-UHFFFAOYSA-N
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Description

4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a butoxy group, a methylpropanoyl group, and a tetrahydroquinoline moiety attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.

    Attachment of the Methylpropanoyl Group: The methylpropanoyl group can be attached through an acylation reaction using 2-methylpropanoyl chloride and a Lewis acid catalyst.

    Formation of the Benzamide Backbone: The final step involves the coupling of the tetrahydroquinoline intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated benzamide derivatives.

Scientific Research Applications

4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZAMIDE: A structural isomer with similar properties but different biological activities.

    4-BUTOXY-N-[2-(4-ISOBUTYRYL-1-PIPERAZINYL)PHENYL]BENZAMIDE: A related compound with a piperazine moiety instead of the tetrahydroquinoline core.

    4-BUTOXY-N-[2-((2E)-2-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)-2-OXOETHYL]BENZAMIDE: A compound with a pyrazole and hydrazino group, offering different reactivity and applications.

Uniqueness

4-BUTOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline core and butoxy group provide a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

4-butoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

InChI

InChI=1S/C24H30N2O3/c1-4-5-15-29-21-11-8-18(9-12-21)23(27)25-20-10-13-22-19(16-20)7-6-14-26(22)24(28)17(2)3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,25,27)

InChI Key

PUKGEEGFGRHLAT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C

Origin of Product

United States

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